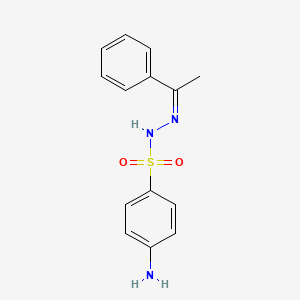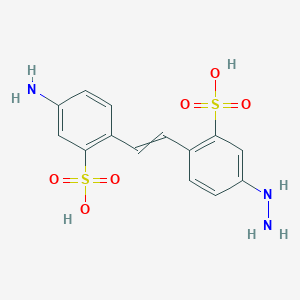
Bis(N,N'-di-i-propylacetamidinato)cobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is a coordination compound with the chemical formula C16H34CoN4. It is known for its green crystalline appearance and is sensitive to both air and moisture . This compound is primarily used as a precursor in the deposition of thin films of metals, oxides, and nitrides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) can be synthesized by reacting cobalt(II) salts with N,N’-di-i-propylacetamidine. The typical procedure involves starting with cobalt(II) acetate or cobalt(II) chloride and reacting it with N,N’-di-i-propylacetamidine in an inert atmosphere to prevent oxidation . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of Bis(N,N’-di-i-propylacetamidinato)cobalt(II) follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to form cobalt(I) species.
Substitution: Ligand exchange reactions can occur, where the acetamidinato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions typically involve the use of other ligands such as phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to cobalt(III) complexes, while reduction can yield cobalt(I) species .
Applications De Recherche Scientifique
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) has several scientific research applications:
Chemistry: It is used as a precursor for the deposition of thin films of cobalt, cobalt oxides, and cobalt nitrides.
Industry: It is used in the production of advanced materials, including superconductors and magnetic materials.
Mécanisme D'action
The mechanism by which Bis(N,N’-di-i-propylacetamidinato)cobalt(II) exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The compound can generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress in biological systems . This property is being explored for its potential therapeutic applications in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(N,N’-diisopropylacetamidinato)nickel(II)
- Bis(N,N’-diisopropylacetamidinato)copper(II)
- Bis(N,N’-diisopropylacetamidinato)iron(II)
Uniqueness
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is unique due to its specific coordination environment and the stability of its cobalt(II) center. This stability makes it an excellent precursor for thin film deposition, which is not as easily achieved with similar compounds of nickel, copper, or iron .
Propriétés
Formule moléculaire |
C16H34CoN4 |
|---|---|
Poids moléculaire |
341.40 g/mol |
Nom IUPAC |
cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |
InChI |
InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |
Clé InChI |
GGJSAIZRJFXGKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)


![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)

![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
